molecular formula C10H8BrNO3 B1415945 Methyl 3-bromo-2-cyano-4-methoxybenzoate CAS No. 1807027-66-2

Methyl 3-bromo-2-cyano-4-methoxybenzoate

Cat. No.: B1415945
CAS No.: 1807027-66-2
M. Wt: 270.08 g/mol
InChI Key: MGTFNIVYGPQMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 2, and a methoxy group at position 4 on the aromatic ring, with a methyl ester moiety at the carboxylate position. The electron-withdrawing bromo and cyano groups enhance the reactivity of the ester group, while the methoxy substituent contributes to solubility in polar solvents .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-8-4-3-6(10(13)15-2)7(5-12)9(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFNIVYGPQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-bromo-2-cyano-4-methoxybenzoate typically begins with commercially available starting materials such as 3-bromo-4-methoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 3-bromo-2-cyano-4-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-amino-2-cyano-4-methoxybenzoate.

    Reduction: 3-bromo-2-amino-4-methoxybenzoate.

    Oxidation: 3-bromo-2-cyano-4-carboxybenzoate.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-4-methoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if used as a drug candidate, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituted Benzoate Esters

Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5l)
  • Structure : Features a triazine core linked to bromo, formyl, and methoxy-substituted aromatic rings, with a methyl benzoate group .
  • Comparison :
    • Reactivity : The triazine ring introduces additional sites for nucleophilic substitution, unlike the simpler benzoate structure of the target compound.
    • Applications : Used in polymer and coordination chemistry due to its triazine backbone, whereas the target compound’s simpler structure may favor pharmaceutical derivatization.
Dehydroabietic Acid Methyl Ester
  • Structure : A diterpene methyl ester with a fused aromatic-polycyclic system .

  • Comparison :
    • Physical Properties : Higher molecular weight and hydrophobicity compared to the target compound, limiting its solubility in polar solvents.
    • Applications : Primarily studied in natural product chemistry (e.g., plant resins), contrasting with the synthetic utility of the target benzoate ester .

Aliphatic and Fatty Acid Methyl Esters

Methyl Palmitate and Methyl Isostearate
  • Structure : Straight-chain aliphatic esters derived from fatty acids .
  • Comparison :
    • Physical Properties : Lower melting points and higher volatility than the target compound due to the absence of aromatic stabilization.
    • Applications : Widely used in biofuels and cosmetics, whereas the target compound’s aromatic substituents suggest niche roles in medicinal chemistry .
Methyl Shikimate
  • Structure : Cyclohexene carboxylic acid methyl ester with hydroxyl groups .
  • Comparison :
    • Reactivity : The cyclohexene core and hydroxyl groups enable participation in redox reactions, unlike the electron-deficient aromatic system of the target compound.
    • Characterization : Both compounds are analyzed via NMR and HPLC, but methyl shikimate’s polar hydroxyl groups necessitate distinct chromatographic conditions .

Diterpene Methyl Esters

Sandaracopimaric Acid Methyl Ester
  • Structure : Polycyclic diterpene ester with a rigid backbone .
  • Comparison: Stability: The fused ring system enhances thermal stability, whereas the target compound’s bromo and cyano groups may confer sensitivity to nucleophilic attack. Biological Activity: Diterpene esters exhibit antimicrobial properties, while the target compound’s bioactivity remains unexplored in the literature .

Data Table: Key Properties of Methyl 3-Bromo-2-Cyano-4-Methoxybenzoate and Analogues

Compound Name Substituents/Features Melting Point (°C) Solubility Key Applications References
This compound Br (C3), CN (C2), OMe (C4), COOCH3 Not reported Moderate (polar) Pharmaceutical synthesis
Compound 5l (Triazine derivative) Triazine core, Br, OMe, COOCH3 Not reported Low (non-polar) Polymer chemistry
Methyl palmitate C16 aliphatic chain 28–30 High (lipophilic) Biofuels, cosmetics
Dehydroabietic acid methyl ester Polycyclic diterpene 85–87 Low (lipophilic) Natural product studies

Research Findings and Trends

  • Synthetic Utility: The target compound’s bromo and cyano groups are advantageous for cross-coupling reactions, a feature absent in aliphatic esters like methyl octanoate .
  • Spectroscopic Characterization : Similar to methyl shikimate, advanced NMR and HPLC techniques are critical for verifying the structure of complex esters .
  • Biological Potential: While phytochemical esters (e.g., methyl isostearate) are studied for ecological roles, the target compound’s halogenated structure may offer unexplored bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-4-methoxybenzoate
Reactant of Route 2
Methyl 3-bromo-2-cyano-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.